5,6-Dinitroacenaphthoquinone

Description

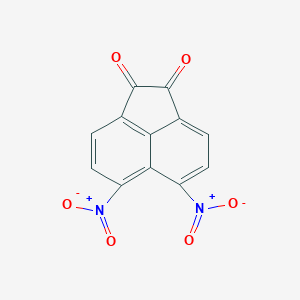

5,6-Dinitroacenaphthoquinone is a nitro-substituted polycyclic quinone with a fused acenaphthene backbone. Nitro-substituted quinones are widely studied for their electron-deficient character, which facilitates charge-transfer complexation and catalytic applications .

Propriétés

Numéro CAS |

27471-02-9 |

|---|---|

Formule moléculaire |

C12H4N2O6 |

Poids moléculaire |

272.17 g/mol |

Nom IUPAC |

5,6-dinitroacenaphthylene-1,2-dione |

InChI |

InChI=1S/C12H4N2O6/c15-11-5-1-3-7(13(17)18)10-8(14(19)20)4-2-6(9(5)10)12(11)16/h1-4H |

Clé InChI |

HKNXJYVCBQHLBT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=CC=C3C2=C1C(=O)C3=O)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

C1=CC(=C2C(=CC=C3C2=C1C(=O)C3=O)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Activité Biologique

5,6-Dinitroacenaphthoquinone (DNQ) is a compound belonging to the class of naphthoquinones, which are known for their diverse biological activities. This article explores the biological activity of DNQ, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Overview of Naphthoquinones

Naphthoquinones are a significant group of secondary metabolites with extensive applications in medicine due to their biological properties. They exhibit various activities, including antimicrobial, antitumor, and anti-inflammatory effects. The structural features of naphthoquinones contribute to their reactivity and interactions with biological systems, making them valuable in drug development.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, a study evaluating several naphthoquinone derivatives demonstrated that DNQ exhibited significant cytotoxicity against human cervical carcinoma (HeLa) cells. The compound's effectiveness was assessed using cell viability assays, where it showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| IGROV-1 | 8.0 | DNA damage |

| SK-MEL-28 | 10.0 | Reactive oxygen species (ROS) generation |

The mechanisms through which DNQ exerts its cytotoxic effects include:

- Induction of Apoptosis : DNQ has been shown to activate apoptotic pathways in cancer cells. Flow cytometry analyses revealed increased annexin V staining in treated cells, indicating early apoptotic changes.

- DNA Damage : The compound can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage. This is particularly relevant in tumor cells that are more susceptible to oxidative stress compared to normal cells .

- Inhibition of Cell Proliferation : Studies indicate that DNQ disrupts the cell cycle in cancer cells, leading to G2/M phase arrest. This disruption is crucial for preventing the proliferation of malignant cells.

Case Studies and Research Findings

Several case studies have documented the effects of DNQ in laboratory settings:

- Study on HeLa Cells : A detailed examination showed that treatment with DNQ resulted in a significant increase in apoptotic markers within 24 hours. The study utilized both morphological assessments and biochemical assays to confirm apoptosis .

- Comparative Study with Other Naphthoquinones : Research comparing DNQ with other naphthoquinones revealed that while many compounds exhibited cytotoxicity, DNQ was among the most potent against specific cancer types like melanoma (SK-MEL-28) and ovarian cancer (IGROV-1) .

- Mechanistic Insights : Investigations into the molecular pathways affected by DNQ indicated that it might inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Nitro-Substituted Quinones/Ketones

| Compound | Substituent Positions | Adduct Partner (Ratio) | Melting Point (°C) |

|---|---|---|---|

| 2,7-Dinitrophenanthraquinone | 2,7-NO₂ | Acenaphthene (1:1) | 255 |

| 2,7-Dinitrophenanthraquinone | 2,7-NO₂ | Fluorene (1:2) | 270 |

| 4,5-Dinitrophenanthraquinone | 4,5-NO₂ | Acenaphthene (1:1) | 165 |

| 2,6,7-Trinitrofluorenone | 2,6,7-NO₂ | Stilbene (1:1) | 148 |

Thermal Stability

Adduct melting points correlate with stability: 2,7-dinitrophenanthraquinone’s fluorene adduct (m.p. 270°C) demonstrates higher stability than 4,5-dinitrophenanthraquinone’s acenaphthene adduct (m.p. 165°C) . While direct data for this compound are unavailable, its structural similarity to 4,5-dinitrophenanthraquinone suggests intermediate stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.